6-(2-Chlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine
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Overview
Description
6-(2-Chlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a 2-chlorophenyl group, an iodine atom, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the direct introduction of the trifluoromethyl group using trifluoromethyl active species .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(2-Chlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boron reagents, and trifluoromethyl active species. Reaction conditions typically involve mild temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
6-(2-Chlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antitumor agent.
Materials Science: The trifluoromethyl group imparts unique properties to the compound, making it useful in the development of advanced materials with specific electronic and chemical characteristics.
Biological Research: The compound’s interactions with biological targets, such as enzymes and receptors, are of interest for understanding its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6-(2-Chlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to bind to the hydrophobic pocket of ubiquitin-specific protease 7 (USP7), which plays a role in regulating protein degradation . This interaction can lead to the inhibition of tumor cell proliferation and other biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyrimidine derivatives, such as:
Rociletinib: An antineoplastic drug with a pyrimidine moiety.
Osimertinib: Another antineoplastic drug with a pyrimidine scaffold.
Uniqueness
6-(2-Chlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H5ClF3IN2 |
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Molecular Weight |
384.52 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-2-iodo-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C11H5ClF3IN2/c12-7-4-2-1-3-6(7)8-5-9(11(13,14)15)18-10(16)17-8/h1-5H |
InChI Key |
NKRWZDPGTVKASX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC(=N2)I)C(F)(F)F)Cl |
Origin of Product |
United States |
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